1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide is a chemical compound that belongs to a class of compounds known for their potential pharmacological properties. This compound features a cyclopropane ring, which is significant in medicinal chemistry due to its unique structural properties that can influence biological activity. The compound's IUPAC name indicates its complex structure, which includes a methoxyphenyl group and thiophene moieties.
The compound is primarily sourced from chemical databases such as PubChem, where it is cataloged with detailed molecular information. It is intended for research purposes and is not approved for human or veterinary use. The molecular formula is with a molecular weight of approximately 399.52 g/mol.
This compound can be classified under the following categories:
The synthesis of 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions, including:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide can be represented using various structural formulas:
InChI=1S/C21H21NO3S2/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23)Key data points include:
COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)OThe compound can participate in various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions. Monitoring reaction progress through thin-layer chromatography can help ensure the desired product formation.
Further research would be needed to elucidate specific pathways or targets affected by this compound in biological systems.
The physical properties include:
Key chemical properties include:
Data from spectral analyses (e.g., infrared spectroscopy) can provide insights into functional groups present and confirm structural integrity.
1-(2-methoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide has potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: